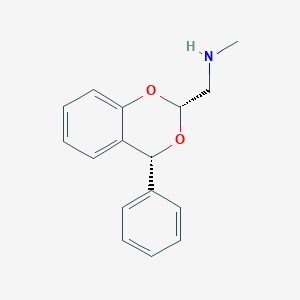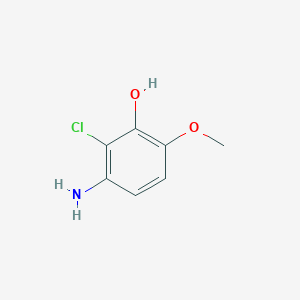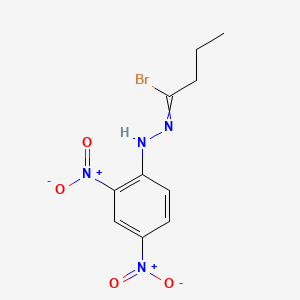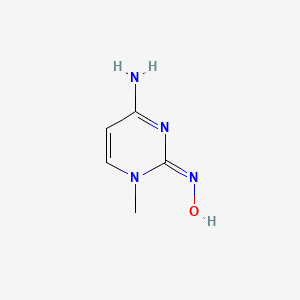
2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI): is a heterocyclic compound that contains a pyrimidine ring. Pyrimidinones are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) typically involves the reaction of 4-amino-1-methyl-2(1H)-pyrimidinone with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl group of the pyrimidinone, followed by dehydration to form the oxime.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrimidinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) is used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
2(1H)-Pyrimidinone: The parent compound without the amino and oxime groups.
4-Amino-2(1H)-pyrimidinone: Lacks the methyl and oxime groups.
1-Methyl-2(1H)-pyrimidinone: Lacks the amino and oxime groups.
Comparison: 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) is unique due to the presence of both amino and oxime functional groups These groups enhance its reactivity and biological activity compared to its simpler counterparts
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(NE)-N-(4-amino-1-methylpyrimidin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(6)7-5(9)8-10/h2-3,10H,1H3,(H2,6,7,8) |
InChI Key |
SDUUQNKQZXINNU-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C=CC(=N/C1=N/O)N |
Canonical SMILES |
CN1C=CC(=NC1=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



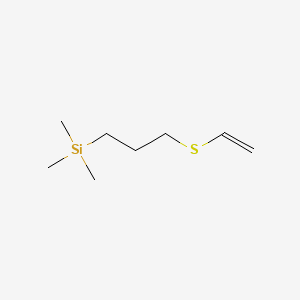
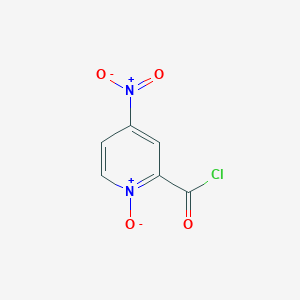

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
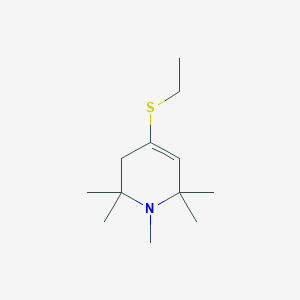
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)

